![molecular formula C11H14N2O5 B12640061 [(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene CAS No. 921772-05-6](/img/structure/B12640061.png)
[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene is a chiral organic compound with significant interest in various fields of chemistry and industry. The compound’s structure includes a benzene ring substituted with a 4-methoxy-1,3-dinitrobutan-2-yl group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable butane derivative, followed by methoxylation and subsequent coupling with a benzene ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with palladium catalysts, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields dinitro derivatives, while reduction produces diamino compounds .
Scientific Research Applications
[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which [(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene exerts its effects involves interactions with specific molecular targets. The nitro groups can participate in redox reactions, influencing cellular pathways and potentially leading to biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
[(2S,3R)-tartaric acid]: Another chiral compound with similar stereochemistry but different functional groups.
[(2S,3R)-2,3-dihydroxybutanedioic acid]: Shares the (2S,3R) configuration but has hydroxyl groups instead of nitro and methoxy groups
Uniqueness
[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene is unique due to its combination of methoxy and dinitro functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
921772-05-6 |
|---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
[(2S,3R)-4-methoxy-1,3-dinitrobutan-2-yl]benzene |
InChI |
InChI=1S/C11H14N2O5/c1-18-8-11(13(16)17)10(7-12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3/t10-,11+/m1/s1 |
InChI Key |
QMBBBZVGFGJKNO-MNOVXSKESA-N |
Isomeric SMILES |
COC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
COCC(C(C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


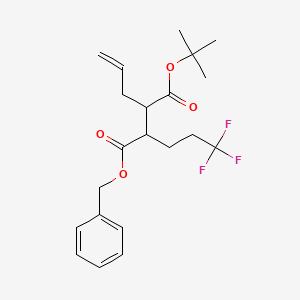
![2-[(4-Methylbenzene-1-sulfonyl)amino]hexyl propanoate](/img/structure/B12639984.png)
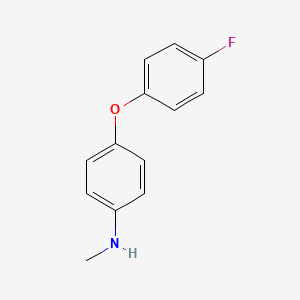
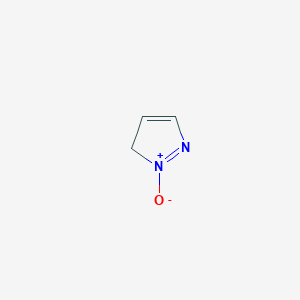

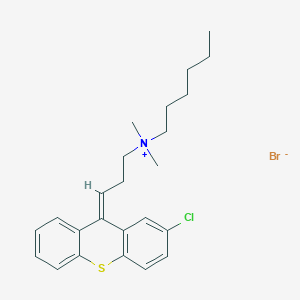
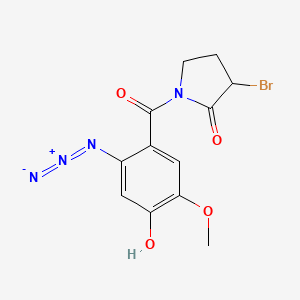
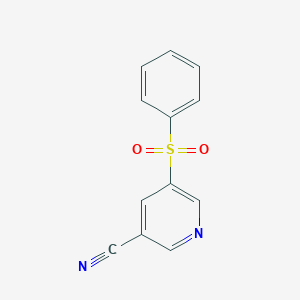


![3-[2-(Diphenylphosphanyl)anilino]-1,3-diphenylprop-2-en-1-one](/img/structure/B12640034.png)


![4-Ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12640067.png)
